molecular formula C16H25NO B290337 N-(2-phenylethyl)-2-propylpentanamide

N-(2-phenylethyl)-2-propylpentanamide

カタログ番号: B290337
分子量: 247.38 g/mol
InChIキー: YUULYNUNKFUCPL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-phenylethyl)-2-propylpentanamide (CAS: 2936-17-6) is an amide derivative with the molecular formula C₁₆H₂₅NO and a molar mass of 247.38 g/mol . Its structure comprises a pentanamide backbone substituted with a 2-propyl group and a 2-phenylethylamine moiety.

特性

分子式

C16H25NO

分子量

247.38 g/mol

IUPAC名

N-(2-phenylethyl)-2-propylpentanamide

InChI

InChI=1S/C16H25NO/c1-3-8-15(9-4-2)16(18)17-13-12-14-10-6-5-7-11-14/h5-7,10-11,15H,3-4,8-9,12-13H2,1-2H3,(H,17,18)

InChIキー

YUULYNUNKFUCPL-UHFFFAOYSA-N

SMILES

CCCC(CCC)C(=O)NCCC1=CC=CC=C1

正規SMILES

CCCC(CCC)C(=O)NCCC1=CC=CC=C1

製品の起源

United States

類似化合物との比較

The following analysis compares N-(2-phenylethyl)-2-propylpentanamide with structurally or functionally related compounds, emphasizing molecular features, pharmacological targets, and biological activity.

Structural and Pharmacological Comparison

Table 1: Key Properties of N-(2-phenylethyl)-2-propylpentanamide and Analogs
Compound Name Molecular Formula Key Structural Features Pharmacological Activity Potency (IC₅₀/ED₅₀) References
N-(2-phenylethyl)-2-propylpentanamide C₁₆H₂₅NO Phenylethyl, linear pentanamide chain Unknown (potential HDACi*) N/A
HO-AAVPA (N-(2-hydroxyphenyl)-2-propylpentanamide) C₁₄H₂₁NO₂ Hydroxyphenyl, pentanamide chain HDAC inhibitor, anticancer IC₅₀: 10–50 μM (HeLa cells)
R 31 833 (fentanyl analog) C₂₄H₃₀N₂O₃ Piperidinyl, phenylethyl, ester group Analgesic (opioid receptor) ED₅₀: 0.00032 mg/kg (rats)
4F-iBF (4-fluoroisobutyrylfentanyl) C₂₂H₂₆FN₂O Piperidinyl, fluorophenyl, isobutyramide Analgesic (opioid receptor) N/A

*HDACi: Histone deacetylase inhibitor

Structural Analysis and Activity

HO-AAVPA (N-(2-hydroxyphenyl)-2-propylpentanamide): Structural Difference: Replaces the phenylethyl group with a hydroxyphenyl moiety. This compound exhibits HDAC inhibitory activity with IC₅₀ values in the μM range, significantly more potent than VPA (IC₅₀ in mM range) . Therapeutic Use: Demonstrates efficacy against triple-negative breast cancer cells .

Fentanyl Analogs (e.g., R 31 833, 4F-iBF) :

  • Structural Difference : Incorporate a piperidine ring and aromatic substitutions (e.g., fluorophenyl).
  • Impact : The piperidine ring is critical for binding to μ-opioid receptors, enabling ultra-high analgesic potency (e.g., R 31 833 is 10,031× more potent than morphine ) .
  • Safety Profile : These compounds exhibit high safety margins (LD₅₀/ED₅₀ >25,000) but carry risks of respiratory depression due to opioid activity .

N-(bicyclo[1.1.1]pentan-1-yl)-2-propylpentanamide (20b): Structural Difference: Features a rigid bicyclic core instead of a linear chain.

Pharmacokinetic and Toxicological Considerations

  • HO-AAVPA : Designed to mitigate VPA-associated hepatotoxicity. Preclinical studies show improved binding to human serum albumin (HSA), suggesting favorable distribution .
  • Fentanyl Analogs : Rapid onset and short duration (e.g., R 30 730 acts within minutes but lasts <1 hour), making them suitable for acute pain management .
  • N-(2-phenylethyl)-2-propylpentanamide : The phenylethyl group likely increases lipophilicity compared to HO-AAVPA, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。